Kedarcidin was first identified in 1991 and has since been studied for its biological activities. It is produced by fermentation of specific bacterial strains, particularly Streptoalloteichus sp., which are known for their ability to synthesize complex natural products . The compound can be extracted from the fermentation broth through various purification techniques, including solvent extraction and chromatographic methods .
The synthesis of kedarcidin involves multiple steps that typically include fermentation, extraction, and purification processes. The production can be scaled up in large fermentors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to maximize yield. For instance, a study reported the use of a 1000-liter fermentor that yielded approximately 200 grams of lyophilized kedarcidin with a purity of about 70% using anion exchange resin and ultrafiltration systems .
The purification process often employs:
Kedarcidin is characterized by its complex molecular structure. The molecular formula is , with a molecular weight of approximately 1030.507 g/mol . The structure includes a unique enediyne moiety that plays a crucial role in its mechanism of action.
The structural analysis reveals that kedarcidin possesses significant features that contribute to its biological activity. High-resolution nuclear magnetic resonance spectroscopy has been employed to elucidate its structural components, particularly focusing on the interactions between the chromophore and DNA .
Kedarcidin undergoes specific chemical reactions that facilitate its antitumor effects. Notably, it exhibits DNA cleavage activity through a mechanism that requires reducing agents and oxygen. This reaction results in single-strand breaks in DNA, which is critical for its cytotoxic effects against cancer cells .
The cleavage process is highly selective, with certain cations like calcium and magnesium inhibiting the reaction. This specificity suggests that the interaction between kedarcidin and DNA is influenced by both structural features of the drug and conformational aspects of the DNA itself .
The mechanism by which kedarcidin exerts its antitumor effects involves binding to DNA and inducing strand breaks. This action disrupts cellular replication processes, leading to apoptosis in cancer cells. The chromophore's ability to recognize specific DNA sequences enhances its efficacy as an anticancer agent .
In vitro studies have demonstrated that kedarcidin shows remarkable potency against various cancer cell lines, with an IC50 value as low as 1 nM against HCT116 colon carcinoma cells, indicating its high effectiveness at low concentrations .
Kedarcidin appears as a yellowish solid with significant solubility in organic solvents such as methanol and ethyl acetate. Its stability under various environmental conditions has been documented, which is essential for pharmaceutical applications.
The chemical properties include:
These properties are crucial for understanding how kedarcidin can be formulated for therapeutic use .
Kedarcidin has significant applications in scientific research, particularly in oncology. Its ability to cleave DNA makes it a valuable tool for studying DNA repair mechanisms and cellular responses to DNA damage. Additionally, ongoing research aims to explore its potential as a lead compound for developing new anticancer therapies due to its unique mode of action and structural characteristics.
Kedarcidin was first identified in 1990 when Bristol-Myers Squibb researchers isolated a potent cytotoxic agent from the fermentation broth of the actinomycete strain L585-6 (later designated as Streptoalloteichus sp. ATCC 53650), originally obtained from a soil sample in Maharashtra State, India [5]. The discovery was bioassay-driven, with activity-guided fractionation using Micrococcus luteus as the screening organism to detect DNA-damaging compounds [2]. Fermentation was performed under submerged aerobic conditions in nutrient media containing glucose and soybean meal, yielding approximately 50 mg/L of the chromoprotein complex [2] [5]. The bioactive component existed as a non-covalent complex—an acidic apoprotein (114 amino acids) that sequestered a highly labile chromophore later identified as the enediyne warhead [2] [7]. This chromoprotein architecture is characteristic of nine-membered enediyne antibiotics, serving to stabilize the reactive core during bacterial production and enabling targeted DNA delivery in therapeutic contexts [1] [7].
Table 1: Key Characteristics of Kedarcidin Chromoprotein
Property | Specification | Significance |
---|---|---|
Producing Strain | Streptoalloteichus sp. ATCC 53650 | Isolated from Indian soil sample |
Fermentation Yield | ~50 mg/L | Low natural abundance complicates isolation |
Bioassay Organism | Micrococcus luteus | Detected DNA-damaging activity |
Chromophore Stability | Decomposes within 1–2 hours without apoprotein | Apoprotein acts as essential stabilizer |
Apoprotein Molecular Weight | 114 amino acids | Determined by Edman degradation [2] |
Table 2: Comparison of Enediyne Chromoprotein Complexes
Antibiotic | Chromophore Core Size | Apoprotein Size (aa) | Producing Organism |
---|---|---|---|
Kedarcidin | 9-membered enediyne | 114 | Streptoalloteichus sp. |
Neocarzinostatin | 9-membered enediyne | 113 | Streptomyces carzinostaticus |
C-1027 | 9-membered enediyne | 110 | Streptomyces globisporus |
Maduropeptin | 9-membered enediyne | 109 | Actinomadura madurae |
Initial structural proposals in 1992–1993 by Leet et al. were fraught with errors due to the chromophore’s extreme instability and low natural abundance [1] [6]. The original architecture featured an α-azatyrosyl residue within an ansa-bridge and misassigned stereochemistry at multiple centers, including the core "stereotetrad" (C4/C5/C10/C11) and the mycarose-bearing C10 position [1] [6]. Methodological challenges included:
Table 3: Timeline of Kedarcidin Chromophore Structural Revisions
Year | Proposed Structure | Key Errors | Corrective Evidence |
---|---|---|---|
1992 | Leet et al. [1] | • α-Azatyrosyl configuration | Degradation product stereochemistry mismatch |
• Misassigned core stereotetrad | |||
1997 | Hirama et al. [6] | • Retained C10-α stereochemistry | Synthetic NMR comparison |
• Incorrect ansa-bridge connectivity | |||
2007 | Myers et al. [6] | • C10 epimerization needed | Non-zero JH10-H11 coupling (5.4 Hz) |
2009 | Final revision (C10-β) [3] | — | Aglycon synthesis and NOE validation |
Total synthesis played a decisive role in rectifying kedarcidin’s structure through iterative target-validation cycles. Hirama’s 1997 synthesis first invalidated Leet’s α-azatyrosyl model by demonstrating that degradation products aligned with a β-amino acid configuration [6]. This revision inverted all aglycone stereocenters except C10, which remained ambiguous [1] [6]. A decade later, Myers’ 24-step synthesis of Hirama’s proposed structure (1) revealed stark NMR discrepancies (Δδ >0.5 ppm for H10/C10 signals), prompting reexamination of natural chromophore data [6]. Critical findings included:
Table 4: Key Synthetic Milestones in Kedarcidin Structural Revision
Synthetic Achievement | Contributing Group | Impact on Structural Revision |
---|---|---|
Synthesis of β-amino acid derivative (1997) | Hirama | Invalidated Leet’s α-azatyrosyl model |
24-step total synthesis of C10-α epimer (2007) | Myers | Revealed NMR discrepancies at H10/C10 |
Aglycon synthesis confirming C10-β configuration (2009) | Hirama | Validated Myers’ revised proposal |
Gram-scale synthesis of sugar conjugates (2019) | Multiple | Enabled stability studies of glycosylated chromophore |
The kedarcidin saga underscores how synthetic chemistry serves as the ultimate arbiter for complex natural product structures, transforming misassignment into mechanistic insight (e.g., elucidating nucleophilic activation pathways for Bergman cyclization) [1] [6].
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